3-Bromo-2-chloro-4-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDQXYDIGYWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Leading to 3 Bromo 2 Chloro 4 Nitrophenol
Established Synthetic Routes for Halogenated Phenols and Nitrophenols
The synthesis of halogenated and nitrated phenols relies on a foundation of well-established organic reactions. These methods can be broadly categorized into several key strategies.
Electrophilic Aromatic Substitution Strategies (e.g., Nitration, Halogenation of Phenols)
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a primary method for introducing nitro and halogen groups onto a phenolic backbone. The hydroxyl group of a phenol (B47542) is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the benzene (B151609) ring.
Nitration: The nitration of phenols is typically achieved using nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com. The reaction conditions can be tuned to control the degree of nitration. For instance, dilute nitric acid at room temperature can lead to mononitration, while more vigorous conditions can result in the formation of dinitro or trinitro phenols masterorganicchemistry.com.
Halogenation: The halogenation of phenols (chlorination and bromination) is also an electrophilic aromatic substitution reaction. Due to the activating nature of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst, which is typically required for the halogenation of less reactive aromatic compounds masterorganicchemistry.comyoutube.com. The reaction of a phenol with bromine water, for example, readily produces polybrominated phenols youtube.com. To achieve monohalogenation, milder conditions and less polar solvents are often employed youtube.com. The general mechanism involves the polarization of the halogen molecule, creating an electrophilic species that is attacked by the electron-rich phenol ring libretexts.org.
| Reaction Type | Reagents | Typical Conditions | Key Features |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Varies from room temperature to elevated temperatures | The hydroxyl group directs nitration to ortho and para positions. |
| Chlorination | Chlorine (Cl₂), often with a Lewis Acid (e.g., FeCl₃) | Can proceed without a catalyst for activated rings like phenol. | Yields chlorophenols. |
| Bromination | Bromine (Br₂), often in a solvent like acetic acid or water | Can proceed without a catalyst for activated rings like phenol. | Yields bromophenols. |
Nucleophilic Substitution Approaches (e.g., Substitution of Aryl Halides)
While electrophilic substitution is more common for introducing substituents onto phenol rings, nucleophilic aromatic substitution (SNAr) can be employed to synthesize phenols from aryl halides. This approach is particularly effective when the aryl halide is activated by strongly electron-withdrawing groups, such as a nitro group, at the ortho and/or para positions libretexts.org. In such cases, a nucleophile, like the hydroxide (B78521) ion (OH⁻), can displace the halide. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex researchgate.net.
Oxidative Aromatization Schemes for Phenol Synthesis
Oxidative aromatization provides an alternative route to substituted phenols, often starting from non-aromatic precursors like cyclohexenones. These methods can be particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic substitution on an existing aromatic ring gaylordchemical.com. For instance, metal-catalyzed oxidative aromatization schemes have been developed to synthesize meta-substituted phenols, which can be challenging due to the typical ortho, para-directing nature of many substituents gaylordchemical.com. Some methods utilize reagents like DMSO/I₂ to achieve direct access to substituted phenols from readily available starting materials, avoiding the need for metal catalysts and issues of overoxidation gaylordchemical.com.
Ipso-Hydroxylation of Arylboronic Acids
A modern and versatile method for phenol synthesis is the ipso-hydroxylation of arylboronic acids. This reaction involves the conversion of an arylboronic acid to the corresponding phenol, effectively replacing the boronic acid group with a hydroxyl group. This transformation is typically achieved using an oxidant, such as hydrogen peroxide or sodium perborate, and can often be performed under mild, catalyst-free conditions rsc.orgresearchgate.net. The reaction is tolerant of a wide range of functional groups on the aromatic ring, making it a valuable tool in organic synthesis ias.ac.in.
Targeted Synthesis of 3-Bromo-2-chloro-4-nitrophenol
The synthesis of the specifically substituted this compound is not widely documented in readily available literature. However, plausible synthetic routes can be devised based on the principles of electrophilic aromatic substitution and the directing effects of the substituents.
One potential strategy would involve the sequential halogenation and nitration of a suitable phenolic precursor. For instance, one could envision starting with 2-chlorophenol (B165306). Nitration of 2-chlorophenol would be expected to yield a mixture of isomers, with the major product likely being 2-chloro-4-nitrophenol (B164951) due to the para-directing effect of the hydroxyl group and the ortho, para-directing, yet deactivating, nature of the chlorine atom guidechem.com. Subsequent bromination of 2-chloro-4-nitrophenol would then be required. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming bromine atom. The hydroxyl group is a strong activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the nitro group is a strong deactivating meta-director. In this case, the powerful activating effect of the hydroxyl group would likely direct the bromine to the position ortho to it, which is the 6-position, or the position ortho to the hydroxyl and meta to the nitro group, which is the 3-position. The steric hindrance from the adjacent chloro group might favor substitution at the 3-position.
Alternatively, one could start with 3-bromo-2-chlorophenol (B1276391). The synthesis of this precursor would itself be a multi-step process. Nitration of 3-bromo-2-chlorophenol would then be the final step. The directing effects of the hydroxyl, bromo, and chloro groups would determine the position of the incoming nitro group. The hydroxyl group would strongly direct ortho and para to itself. The halogen atoms are also ortho, para-directors, but are deactivating. The position para to the hydroxyl group is already substituted with a bromine atom. Therefore, the nitration would likely occur at one of the available ortho positions to the hydroxyl group, with the 4-position being a likely candidate.
Precursor-Based Synthetic Strategies (e.g., from Tris-(3-halophenyl)phosphates)
A patented method for the preparation of 3-halo-4-nitrophenols provides a potential, albeit indirect, route that could be adapted for the synthesis of this compound google.com. This process involves the nitration of a tris-(3-halophenyl)phosphate to yield the corresponding tris-(3-halo-4-nitrophenyl)phosphate, which is then hydrolyzed to the 3-halo-4-nitrophenol google.com.
Regioselective Functionalization and Control in Synthesis
Regioselectivity is paramount in the synthesis of complex aromatic compounds. In the context of this compound, the challenge lies in introducing the nitro group specifically at the C4 position, para to the hydroxyl group, in a molecule that already contains a bromine atom at C3 and a chlorine atom at C2. The directing effects of the existing substituents (OH, Br, and Cl) must be carefully considered. The powerful ortho-, para-directing influence of the hydroxyl group typically dominates.
To achieve high regioselectivity, chemists can employ various strategies, such as using blocking groups to prevent reaction at undesired positions or carefully controlling reaction parameters like temperature, solvent, and the nature of the nitrating agent. paspk.org The development of regioselective synthesis methods is an active area of research, with techniques like chalcogenocyclofunctionalization being explored for creating specific functionalized organic compounds. mdpi.com
One-Step Conversion Methods
While multi-step syntheses are common, one-pot or one-step conversion methods offer significant advantages in terms of efficiency, reduced waste, and simplicity. mdpi.com For the synthesis of substituted phenols, researchers have explored various starting materials. For example, one-pot syntheses have been developed for creating complex molecules like xanthones from substrates such as 2-nitrobenzyl alcohol and phenol, demonstrating the feasibility of complex transformations in a single reaction vessel. rsc.org Although direct one-step methods for this compound from simple precursors are not prominently documented, the principles of one-pot synthesis are a guiding goal in modern synthetic chemistry.
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a green and often solvent-free alternative to traditional synthesis methods. This approach can lead to different reaction pathways and selectivities compared to solution-based chemistry. While specific applications of mechanochemistry for the synthesis of this compound are not widely reported, it is an emerging field with the potential to offer novel and sustainable routes for the synthesis of various functionalized aromatic compounds.
Catalytic Synthesis Protocols for Substituted Phenols
Catalysis plays a vital role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of substituted phenols, including halogenated and nitrated derivatives, has benefited significantly from the development of various catalytic systems.
Metal-Catalyzed Processes
Transition-metal catalysis is a powerful tool for forming carbon-oxygen (C–O) bonds, a key step in many phenol syntheses. beilstein-journals.orgnih.gov Palladium and copper catalysts are particularly prominent in this area.
Palladium-catalyzed reactions : The Buchwald-Hartwig amination chemistry has been extended to C–O coupling, allowing for the synthesis of phenols from aryl halides. beilstein-journals.org Palladium catalysts, in combination with specific ligands, can effectively couple aryl halides with hydroxide sources like potassium hydroxide to produce phenols. beilstein-journals.orgorganic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
Copper-catalyzed reactions : Copper-catalyzed Ullmann-type reactions are a classical and still widely used method for phenol synthesis from aryl halides. beilstein-journals.org These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the reaction. beilstein-journals.org Modern protocols have introduced improvements such as the use of more efficient ligands and milder reaction conditions. youtube.com
| Catalyst System | Aryl Halide Substrate | Base | Key Features |
| Pd₂(dba)₃ / Biphenylphosphine Ligand | Aryl bromides, chlorides | KOH | High yields, broad scope beilstein-journals.org |
| CuI / 8-hydroxyquinoline | Aryl iodides | KOH | Effective for aryl iodides organic-chemistry.org |
| CuSO₄·5H₂O / L-sodium ascorbate | Aryl iodides, activated aryl bromides/chlorides | KOH | Utilizes an inexpensive copper salt beilstein-journals.org |
| Nickel Catalyst / PhSiH₃ | (Hetero)aryl halides | - | Uses water as the hydroxyl source organic-chemistry.org |
Photocatalytic Methods
Photocatalysis utilizes light to drive chemical reactions and has emerged as a green and powerful synthetic strategy. acs.org Visible-light photocatalysis, in particular, offers mild reaction conditions for a variety of transformations. acs.org
The direct oxidation of benzene to phenol using photocatalysis is an area of intense research, aiming to replace the energy-intensive cumene (B47948) process. mdpi.comrsc.org These methods often employ semiconductor photocatalysts like TiO₂ or molecular photocatalysts to generate highly reactive species, such as hydroxyl radicals, which then hydroxylate the aromatic ring. mdpi.com While challenges like overoxidation of the phenol product remain, photocatalysis holds promise for the selective synthesis of substituted phenols. rsc.org Researchers have also demonstrated the ability to reconfigure substituted phenols, for example, by using light to trigger the migration of alkyl or aryl groups around the phenol ring in the presence of an acid. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing synthetic protocols and developing new transformations. The synthesis of this compound primarily involves electrophilic aromatic substitution, specifically nitration.
The mechanism of nitration typically proceeds as follows:
Generation of the Electrophile : Nitric acid reacts with a stronger acid, usually sulfuric acid, to form the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic Attack : The electron-rich phenol ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ukessays.com
Deprotonation : A base (often water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitrophenol product. ukessays.com
In metal-catalyzed syntheses, the mechanism often involves a catalytic cycle that includes steps like oxidative addition of the aryl halide to the metal center, ligand exchange with the hydroxide source, and reductive elimination to form the phenol product and regenerate the catalyst. youtube.com
Elucidation of Reaction Intermediates
Specific studies elucidating the reaction intermediates in the synthesis of this compound are not available in the current body of scientific literature. However, the synthesis would proceed through common intermediates characteristic of electrophilic aromatic substitution reactions. For example, the nitration step would involve the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich phenol ring. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. Similarly, halogenation reactions would proceed through analogous intermediates generated from the reaction of the aromatic ring with an electrophilic halogen species.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The spectrum of 3-Bromo-2-chloro-4-nitrophenol is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3400-3200 | Broad, Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| NO₂ Asymmetric Stretch | 1570-1500 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong (multiple bands) |
| NO₂ Symmetric Stretch | 1370-1330 | Strong |
| C-O Stretch (Phenolic) | 1260-1180 | Strong |
| C-N Stretch | 870-810 | Medium |
| C-Cl Stretch | 800-600 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| NO₂ Asymmetric Stretch | 1570-1500 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Strong (multiple bands) |
| NO₂ Symmetric Stretch | 1370-1330 | Strong |
| C-N Stretch | 870-810 | Strong |
| C-Cl Stretch | 800-600 | Strong |
Interpretation of Characteristic Vibrational Modes
The vibrational spectra are interpreted by assigning the observed bands to specific molecular motions.
O-H Stretch: A broad band in the FT-IR spectrum around 3400-3200 cm⁻¹ is characteristic of the hydroxyl group of the phenol (B47542), with the broadening resulting from hydrogen bonding.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
Nitro Group Vibrations: The nitro group is expected to show two strong stretching vibrations: an asymmetric stretch at higher wavenumbers (around 1570-1500 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1370-1330 cm⁻¹).
Aromatic Ring Vibrations: The C=C stretching modes of the benzene (B151609) ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond is anticipated to be a strong band in the 1260-1180 cm⁻¹ region.
Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of primary interest. The substituents on the benzene ring (Br, Cl, NO₂, and OH) will influence the chemical shifts of the two aromatic protons through their electronic effects (inductive and resonance).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H-5 | 7.8 - 8.2 | d | ~9 Hz |
| H-6 | 7.0 - 7.4 | d | ~9 Hz |
The nitro group at position 4 is a strong electron-withdrawing group, which will deshield the adjacent proton at position 5, causing it to appear at a higher chemical shift. The hydroxyl, chloro, and bromo groups will also influence the precise chemical shifts. The two aromatic protons are expected to appear as doublets due to coupling with each other.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-OH) | 150 - 155 |
| C-2 (C-Cl) | 125 - 130 |
| C-3 (C-Br) | 110 - 115 |
| C-4 (C-NO₂) | 140 - 145 |
| C-5 | 120 - 125 |
The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly deshielded. Similarly, the carbon attached to the nitro group (C-4) will also appear at a downfield chemical shift. The carbons bearing the halogen atoms (C-2 and C-3) will also be deshielded, with the effect of chlorine being slightly greater than that of bromine.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
Low-resolution mass spectrometry confirms the nominal molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is crucial for determining its elemental formula with high accuracy. The distinct isotopic pattern resulting from the presence of bromine and chlorine atoms serves as a characteristic signature in the mass spectrum.
The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). HRMS analysis is expected to yield a measured mass that closely matches this calculated value, thereby confirming the molecular formula C₆H₃BrClNO₃. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrClNO₃ | nih.gov |
| Molecular Weight (g/mol) | 252.45 | nih.gov |
| Exact Mass (Da) | 250.89848 | nih.gov |
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules. researchgate.netnih.gov For this compound, with its acidic phenolic proton, ESI-MS is typically performed in negative ion mode. researchgate.net This method is expected to generate a prominent signal corresponding to the deprotonated molecule, [M-H]⁻.
The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound. Tandem mass spectrometry (ESI-MS/MS) can be employed to further investigate the structure. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. nih.gov This fragmentation pattern provides confirmatory structural information, helping to identify the connectivity of atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, offering information about its conjugated systems and the influence of various functional groups on its electronic structure.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the substituted benzene ring. The presence of the nitro group (a strong chromophore) and the phenolic hydroxyl group (an auxochrome), in conjunction with the halogen substituents, significantly influences the position and intensity of these absorption maxima.
Similar to other nitrophenols, the electronic absorption properties of this compound are expected to be highly dependent on the pH of the medium. researchgate.netresearchgate.net In neutral or acidic solutions, the compound exists in its protonated phenolic form. Upon addition of a base, the phenolic proton is removed to form the corresponding phenolate (B1203915) ion. This deprotonation increases conjugation within the molecule, resulting in a bathochromic shift (a shift to a longer wavelength) of the main absorption band, which is often accompanied by a visible color change. researchgate.net
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.netnih.gov This change is observed as a shift in the absorption or emission spectra. researchgate.net The effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net For this compound, a change in solvent polarity is expected to alter the positions of its UV-Vis absorption bands. In positive solvatochromism, polar solvents stabilize the more polar excited state more than the ground state, leading to a red shift (lower energy absorption). researchgate.net Conversely, negative solvatochromism involves greater stabilization of the ground state, causing a blue shift. researchgate.net Studying these shifts provides insight into the molecule's dipole moment changes upon electronic excitation.
Electron Donor-Acceptor (EDA) Complexes are formed through a weak association between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). nih.govbeilstein-journals.org The resulting complex often exhibits a new, broad absorption band at a longer wavelength, known as the charge-transfer (CT) band. beilstein-journals.org The aromatic ring of this compound is rendered electron-deficient by the strong electron-withdrawing effects of the nitro, chloro, and bromo substituents. This makes it a potential electron acceptor. When mixed with a suitable electron donor (e.g., an electron-rich aromatic compound or an amine), it is likely to form a colored EDA complex in the ground state, which can be readily characterized by the appearance of a new absorption band in the visible region of the spectrum. beilstein-journals.orgnih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not widely published, its solid-state structure can be predicted based on analyses of similar halogenated and nitrated phenol derivatives. researchgate.netbath.ac.ukresearchgate.net
A single-crystal X-ray diffraction analysis would reveal detailed information on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Planarity: The benzene ring is expected to be planar, with minor deviations caused by the bulky substituents.
Intramolecular Interactions: The potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent ortho-chlorine atom, which would influence the molecule's conformation.
Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice. This packing is governed by non-covalent interactions such as intermolecular hydrogen bonding (involving the hydroxyl and nitro groups), π–π stacking between aromatic rings, and halogen bonding (Br···Cl, Br···O, etc.), which are significant in directing the crystal architecture. researchgate.net
| Structural Feature | Expected Observation |
|---|---|
| Molecular Conformation | Largely planar aromatic ring with substituents slightly out of plane. |
| Intramolecular Hydrogen Bonding | Potential for O-H···Cl hydrogen bond between the hydroxyl and ortho-chlorine. |
| Intermolecular Interactions | Hydrogen bonding, π–π stacking, and halogen bonding. researchgate.net |
| Crystal Packing | Formation of extended networks or layered structures driven by intermolecular forces. |
Determination of Crystal Structure and Molecular Geometry
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides fundamental information about the molecule's solid-state conformation and the packing of molecules within the crystal lattice.
If a suitable single crystal of this compound were analyzed, this method would yield its key crystallographic parameters. This data would be presented in a table similar to the conceptual example below:
Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative as experimental results are not currently available in the literature.)
| Parameter | Value |
| Chemical Formula | C₆H₃BrClNO₃ |
| Formula Weight | 252.45 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen/π Interactions)
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the hydroxyl group itself are potential acceptors. The analysis would determine if the primary hydrogen bonding motif is intermolecular, linking molecules together (often seen in p-nitrophenols), or intramolecular, between the adjacent hydroxyl and nitro groups if sterically feasible.
π-π Stacking: The aromatic nature of the phenol ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact. The crystallographic data would provide the centroid-to-centroid distances and slip angles between stacked rings, characterizing the nature and strength of these interactions.
Halogen Bonding and other Halogen Interactions: The bromine and chlorine atoms on the ring are capable of forming halogen bonds (where the halogen acts as an electrophilic species) with nucleophilic atoms like the oxygens of the nitro or hydroxyl groups on neighboring molecules. Other interactions, such as Br···Cl, Br···Br, or Cl···Cl contacts, would also be identified and their distances measured to determine their significance in the crystal packing.
Detailed analysis would quantify these interactions, typically presented in a data table.
Table 2: Hypothetical Intermolecular Interaction Data for this compound (Note: This data is illustrative as experimental results are not currently available in the literature.)
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | O-H···O (nitro) | e.g., 0.82 | e.g., 2.05 | e.g., 2.85 | e.g., 165 |
| Interaction Type | Atoms Involved | Distance (Å) | Symmetry Code | ||
| π-π Stacking | Cg(ring)···Cg(ring) | e.g., 3.80 | To be determined | ||
| Halogen Interaction | C-Br···O (nitro) | e.g., 3.10 | To be determined |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a comprehensive understanding of the crystal packing environment.
For this compound, this analysis would generate:
d_norm surfaces: These surfaces are colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, immediately highlighting the most significant interactions like strong hydrogen bonds.
Table 3: Hypothetical Hirshfeld Surface Contact Percentages for this compound (Note: This data is illustrative as experimental results are not currently available in the literature.)
| Contact Type | Contribution (%) |
| H···H | To be determined |
| O···H / H···O | To be determined |
| Br···H / H···Br | To be determined |
| Cl···H / H···Cl | To be determined |
| C···H / H···C | To be determined |
| C···C | To be determined |
| Other | To be determined |
Polymorphism and Crystal Packing Considerations
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Nitrophenols are known to exhibit polymorphism. researchgate.netnih.gov
An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The discovery of different XRPD patterns would indicate the presence of multiple polymorphs. The crystal packing in each potential polymorph would then be analyzed in detail, as described in the sections above, to understand how different arrangements of intermolecular forces lead to the distinct crystal forms. As of now, no studies on the polymorphic behavior of this compound have been reported in the literature.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Following a comprehensive search of available scientific literature, it appears that detailed Density Functional Theory (DFT) calculations specifically for the compound 3-Bromo-2-chloro-4-nitrophenol have not been published. While DFT is a common method for evaluating the structural and electronic properties of nitrophenols and their halogenated derivatives, specific studies focusing on this compound are not present in the accessible research databases.
The following subsections outline the typical computational analyses that would be performed in such a study. The descriptions are based on standard methodologies applied to analogous molecules, as direct data for this compound is unavailable.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, this process would involve calculating the molecule's energy at various conformations to find the one with the lowest energy, known as the ground state. This analysis would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Given the potential for intramolecular hydrogen bonding between the hydroxyl and nitro groups, conformational analysis would be crucial to identify the most stable orientation of these functional groups relative to the benzene (B151609) ring and each other.
Vibrational Frequency Calculations and Spectral Simulation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of the optimized geometry of this compound, researchers could assign specific molecular vibrations (e.g., C-H stretching, N-O stretching, C-Br stretching) to experimentally observed spectral peaks. These simulations are valuable for confirming the molecular structure and understanding the vibrational characteristics of the different functional groups within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactive sites. The map uses a color scale to show regions of different electrostatic potential on the electron density surface. For this compound, MEP analysis would identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. Negative regions, likely around the oxygen atoms of the nitro and hydroxyl groups, would indicate sites susceptible to electrophilic attack, while positive regions would suggest sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding interactions within a molecule. This method examines charge transfer between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the stability arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen, bromine, and chlorine atoms into the aromatic ring's antibonding orbitals. This provides a quantitative picture of charge delocalization and the nature of intramolecular interactions.
Thermodynamic Property Calculations
DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. These calculations would typically determine standard thermodynamic functions for this compound, such as heat capacity (C), entropy (S), and enthalpy (H). These theoretical values are derived from the calculated vibrational frequencies and molecular structure and are useful for predicting the molecule's behavior and stability under various thermal conditions.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are a class of quantum chemistry methods that compute the electronic structure of a molecule from first principles, without the use of experimental data. wikipedia.org These calculations are crucial for determining various molecular properties and are based on solving the Schrödinger equation. For a molecule like this compound, these methods can provide detailed insights into its geometry, electronic distribution, and vibrational frequencies.
Research on similar halogenated aromatic compounds often employs methods like Hartree-Fock (HF) and Density Functional Theory (DFT), with functionals such as B3LYP, to perform these calculations. researchgate.netresearchgate.net The choice of basis set, such as cc-pVTZ or 6-31+G(d,p), is critical for obtaining accurate results. researchgate.netresearchgate.net These computations yield optimized molecular geometries, detailing bond lengths and angles, and provide information on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals are fundamental in understanding the molecule's chemical reactivity and kinetic stability. rjpn.org For instance, the HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. rjpn.org
Table 1: Illustrative Ab Initio Calculated Parameters for a Halogenated Phenol (B47542)
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.4 eV |
| Dipole Moment | Measure of the net molecular polarity | 3.2 Debye |
| Optimized Bond Length (C-Br) | Calculated length of the Carbon-Bromine bond | 1.89 Å |
| Optimized Bond Angle (C-C-Cl) | Calculated angle between specified atoms | 121.5° |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are computational techniques that combine the high accuracy of quantum mechanics (QM) with the speed of classical molecular mechanics (MM). wikipedia.orgnih.gov This dual-layered approach allows for the study of very large molecular systems, such as a molecule's interaction within a solvent or a protein's active site, which would be computationally prohibitive using purely QM methods. nih.govcecam.org
In a typical QM/MM simulation, the region of primary chemical interest (e.g., the this compound molecule and the immediate residues of an enzyme's active site) is treated with a QM method. cecam.org The remainder of the system (e.g., the rest of the protein and surrounding water molecules) is described using a less computationally demanding MM force field. nih.gov The QM/MM approach is particularly valuable for studying chemical reactions in condensed phases and has significant applications in structure-based drug design. nih.gov While specific QM/MM studies on this compound are not detailed in the available literature, this methodology would be ideal for investigating its mechanism of action, for example, by modeling its covalent or non-covalent interactions with a biological target. The setup of such a simulation requires careful partitioning of the system into QM and MM regions and defining the nature of the boundary between them. cecam.orgwustl.edu
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Halogenated Phenols
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical properties of compounds based on their molecular structures. wikipedia.orgfiveable.me These models are a cornerstone of computational toxicology and drug discovery, allowing for the screening of chemicals and the prediction of their effects without extensive laboratory testing. nih.gov For classes of compounds like halogenated phenols, QSAR studies correlate physicochemical or structural descriptors with activities such as toxicity, antioxidant potential, or enzyme inhibition. nih.govnih.gov
The development of a QSAR model involves compiling a dataset of compounds with known activities, calculating molecular descriptors for each, and then using statistical methods to build and validate a predictive model. nih.gov The fundamental principle is that the structure of a molecule dictates its activity. fiveable.me
Multivariate statistical methods are frequently used to develop linear QSAR models. Principal Component Analysis (PCA) is an exploratory data analysis technique used to reduce the dimensionality of the descriptor dataset, identifying the principal components that account for the most variance. scilit.com
Multiple Linear Regression (MLR) is then often used to create a mathematical equation that relates the most significant descriptors to the biological activity. researchgate.net In studies of phenols and thiophenols, MLR has been used to propose quantitative models for toxicity. scilit.com The quality and predictive power of an MLR model are assessed using various statistical parameters.
Table 2: Typical Statistical Parameters for a QSAR Model Based on Multiple Linear Regression
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model, determined through internal validation (e.g., leave-one-out). | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value |
| F-test | A statistical test that assesses the overall significance of the regression model. | High value |
While linear models are straightforward, the relationship between molecular structure and biological activity is often non-linear. nih.gov In such cases, non-linear regression methods and machine learning approaches like Artificial Neural Networks (ANNs) can provide more robust and accurate models. researchgate.net ANNs are computational models inspired by the structure of biological neural networks and are highly effective at modeling complex and non-linear relationships. nih.gov
Studies comparing MLR and ANN for predicting the properties of phenols, such as pKa or toxicity, have often concluded that ANN models offer superior predictive performance. scilit.comresearchgate.netnih.gov The architecture of an ANN (e.g., the number of layers and neurons) is optimized to achieve the best correlation between the input descriptors and the output activity. nih.gov Deep Neural Networks (DNN), a more advanced form of ANN, have also been successfully applied to predict the cytotoxicity of phenols. ijsmr.in
Table 3: Illustrative Comparison of Predictive Performance between MLR and ANN Models for Phenol Toxicity
| Model Type | R² (Training Set) | R² (Test Set) | Root Mean Square Error (RMSE) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.85 | 0.81 | 0.62 |
| Artificial Neural Network (ANN) | 0.98 | 0.95 | 0.15 |
QSAR models rely on molecular descriptors that quantify various aspects of a molecule's structure and physicochemical properties. For halogenated phenols, these descriptors are often calculated using quantum chemical methods. nih.gov The goal is to find descriptors that have a strong correlation with the observed biological or chemical activity. nih.gov
Key descriptors include electronic parameters (HOMO/LUMO energies, Mulliken charges, dipole moment), steric parameters (molecular volume, surface area), and physicochemical properties (logP, polarizability). rjpn.orgnih.gov For example, a recent QSAR model developed for the cytotoxicity of halogenated polyhydroxyphenols found a significant association with the acid dissociation constant (pKa) and total valence connectivity (TVCon). nih.gov Theoretical studies on phenols have shown that properties like bond dissociation enthalpy (BDE) and ionization potential are crucial for understanding their antioxidant activity. nih.gov The electrophilicity index can also provide insight into a compound's reactivity, indicating its capacity to act as an electrophile. rjpn.org
Table 4: Common Molecular Descriptors and Their Correlated Properties in Phenols
| Descriptor Category | Example Descriptors | Correlated Properties/Activities |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Electrophilicity Index | Reactivity, Toxicity, Antioxidant Activity rjpn.orgnih.gov |
| Topological | Connectivity Indices (e.g., TVCon) | Cytotoxicity, pKa nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), pKa | Hydrophobicity, Bioavailability, Cytotoxicity nih.govijsmr.in |
| Thermodynamic | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP) | Radical Scavenging, Antioxidant Capacity nih.gov |
Molecular Dynamics and Docking Simulations for Interaction Mechanisms
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.gov
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. dntb.gov.ua The process involves sampling a large number of possible conformations and scoring them based on a scoring function to identify the most favorable binding mode. rsc.org This provides a static snapshot of the potential interaction, highlighting key intermolecular forces like hydrogen bonds, halogen bonds, and hydrophobic interactions. bohrium.com
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov These simulations are crucial for assessing the stability of the binding pose predicted by docking and understanding the energetic contributions of specific residues to the binding affinity. rsc.org For this compound, these methods could elucidate its mechanism of inhibition against a specific enzyme by revealing its binding mode and the stability of the resulting complex.
Table 5: Illustrative Output from a Molecular Docking and Dynamics Study
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity (Docking Score) | An estimation of the binding free energy of the ligand to the receptor. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Asn535, Tyr442, Leu472 rsc.orgnih.gov |
| Types of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with Asn535; Halogen bond with Tyr442 |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the complex over the MD simulation, indicating stability. | Stable trajectory with RMSD < 2 Å nih.gov |
| Hydrogen Bond Analysis | The number and persistence of hydrogen bonds over the MD simulation. | Average of 1.5 hydrogen bonds maintained during the simulation dntb.gov.ua |
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency mixing, optical switching, and data storage. Organic molecules, in particular, can exhibit large NLO responses due to the delocalization of π-electrons. The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ).
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel compounds. For molecules like this compound, the NLO response is expected to be significant due to the presence of both electron-donating (hydroxyl) and strong electron-withdrawing (nitro) groups on the aromatic ring. This "push-pull" configuration facilitates intramolecular charge transfer (ICT), a key factor for high first hyperpolarizability (β) values.
Computational studies on related nitrophenol compounds have demonstrated that the arrangement and nature of substituents critically influence the NLO response. The presence of halogens, such as bromine and chlorine, further modulates these properties through their inductive and resonance effects. While the halogens are inductively electron-withdrawing, they can also participate in resonance, donating electron density to the ring. This complex interplay of electronic effects in this compound is anticipated to result in notable NLO characteristics.
Table 1: Predicted Non-Linear Optical (NLO) Properties of this compound based on Theoretical Considerations
| Property | Predicted Value/Characteristic | Influencing Factors |
| Polarizability (α) | Expected to be relatively high. | The extended π-conjugated system of the benzene ring and the presence of multiple substituents contribute to a deformable electron cloud. |
| First Hyperpolarizability (β) | Predicted to be significant. | The strong intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group is the primary contributor. The ortho- and meta-directing effects of the substituents create a specific charge distribution that can enhance the NLO response. |
| Second Hyperpolarizability (γ) | Likely to be non-negligible. | The overall electronic structure and the presence of multiple polarizable atoms (Br, Cl) can contribute to the third-order NLO response. |
Substituent Effects on Electronic and Reactivity Parameters
The electronic properties and chemical reactivity of an aromatic compound are profoundly influenced by the nature and position of its substituents. In this compound, the interplay of the hydroxyl, nitro, bromo, and chloro groups determines the electron density distribution within the benzene ring and influences its reactivity towards electrophilic and nucleophilic attack.
The hydroxyl (-OH) group is a strong activating group that donates electron density to the ring through resonance, primarily at the ortho and para positions. Conversely, the nitro (-NO₂) group is a powerful deactivating group, withdrawing electron density from the ring via both resonance and inductive effects, making the ring less susceptible to electrophilic substitution. The halogen substituents, bromine and chlorine, exhibit a dual nature; they are inductively electron-withdrawing but can donate electron density through resonance.
The combination of these substituents leads to a complex electronic landscape. The strong electron-withdrawing nitro group at the para position to the hydroxyl group enhances the acidity of the phenol. The halogen atoms at the ortho and meta positions to the hydroxyl group further withdraw electron density through their inductive effects, which is expected to increase the acidity of the phenolic proton.
Computational methods such as DFT can be used to calculate various electronic and reactivity parameters, including HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and various reactivity descriptors. For instance, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov The MEP map can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. rjpn.org
Table 2: Predicted Substituent Effects on Electronic and Reactivity Parameters of this compound
| Parameter | Predicted Effect | Rationale |
| Acidity (pKa) | Expected to be more acidic than phenol. | The strong electron-withdrawing effects of the nitro, bromo, and chloro groups stabilize the resulting phenoxide anion, thereby increasing the acidity of the hydroxyl proton. |
| HOMO-LUMO Energy Gap | Predicted to be relatively small. | The presence of both electron-donating and electron-withdrawing groups leads to a significant intramolecular charge transfer, which typically lowers the LUMO energy and raises the HOMO energy, resulting in a smaller energy gap and indicating higher reactivity. |
| Electrophilicity Index | Expected to be high. | The strong deactivating effect of the nitro group and the inductive withdrawal of the halogens make the aromatic ring electron-deficient, thus increasing its electrophilicity and making it more susceptible to nucleophilic attack. rjpn.org |
| Reactivity towards Electrophilic Aromatic Substitution | Significantly reduced compared to phenol. | The cumulative electron-withdrawing effects of the nitro and halogen substituents deactivate the ring towards electrophilic attack. The hydroxyl group's activating effect is largely counteracted. |
| Reactivity towards Nucleophilic Aromatic Substitution | Potentially enhanced. | The electron-deficient nature of the aromatic ring, particularly due to the nitro group, can facilitate nucleophilic aromatic substitution, especially at positions activated by the nitro group. |
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the existing substituents. libretexts.org In 3-Bromo-2-chloro-4-nitrophenol, the ring is highly substituted, leaving only two available positions for substitution: C5 and C6. The outcome of an EAS reaction is determined by the cumulative directing effects of the hydroxyl, chlorine, bromine, and nitro groups.
Each substituent on the this compound ring exerts a distinct influence on the distribution of electrons and the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack. latech.edulumenlearning.com
Hydroxyl (-OH) Group: The hydroxyl group at C1 is a powerful activating group and a strong ortho-, para-director. latech.edupressbooks.pub This is due to its ability to donate a lone pair of electrons into the aromatic ring via resonance, which stabilizes the positive charge of the sigma complex. With the para position (C4) and one ortho position (C2) blocked, the -OH group strongly directs incoming electrophiles to the C6 position.
The chlorine at C2 directs to its open para position, C6.
The bromine at C3 directs to its open ortho position, C5.
Nitro (-NO₂) Group: The nitro group at C4 is a potent deactivating group and a meta-director. pressbooks.pubmasterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex and making the reaction slower. It directs incoming electrophiles to the positions meta to it, which are C2 (blocked) and C6.
| Substituent | Position | Electronic Effect | Group Type | Directing Preference | Favored Open Position(s) |
|---|---|---|---|---|---|
| -OH | C1 | -I, +R (Resonance Dominates) | Strongly Activating | Ortho, Para | C6 |
| -Cl | C2 | -I, +R (Induction Dominates) | Deactivating | Ortho, Para | C6 |
| -Br | C3 | -I, +R (Induction Dominates) | Deactivating | Ortho, Para | C5 |
| -NO₂ | C4 | -I, -R | Strongly Deactivating | Meta | C6 |
Further substitution on the this compound ring would follow the regioselectivity outlined above, targeting the C6 position.
Halogenation: Introducing another halogen, such as through bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃), would yield 6-bromo-3-bromo-2-chloro-4-nitrophenol or 3-bromo-2,6-dichloro-4-nitrophenol, respectively. While the hydroxyl group strongly activates the ring for this substitution, the three deactivating groups (-Cl, -Br, -NO₂) would necessitate relatively harsh reaction conditions. The high reactivity of phenols towards bromination is well-documented and can be difficult to control, often leading to poly-substituted products. libretexts.orgquora.com
Nitration: The introduction of an additional nitro group (HNO₃/H₂SO₄) would also be directed to the C6 position. However, the ring is already severely deactivated by one nitro group and two halogens. Nitration of phenols, especially under the strongly acidic conditions required, is often complicated by oxidative decomposition of the substrate into tarry materials. libretexts.orglibretexts.org Therefore, achieving a clean nitration to form 3-bromo-2-chloro-4,6-dinitrophenol would be synthetically challenging.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 3,6-Dibromo-2-chloro-4-nitrophenol |
| Chlorination | Cl₂, FeCl₃ | 3-Bromo-2,6-dichloro-4-nitrophenol |
| Nitration | HNO₃, H₂SO₄ | 3-Bromo-2-chloro-4,6-dinitrophenol |
Nucleophilic Substitution Reactions
In contrast to electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a potential leaving group (typically a halogen). latech.edu The nitro group on this compound makes the ring electron-deficient and activates it towards attack by nucleophiles.
The feasibility of displacing the halogen or nitro substituents via an SNAr mechanism depends on their position relative to the activating nitro group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
Displacement of Chlorine (-Cl): The chlorine atom at C2 is ortho to the C4 nitro group. This is a highly favorable arrangement for SNAr. A nucleophile attacking C2 generates a negative charge that can be delocalized through the aromatic ring and onto the oxygen atoms of the nitro group. This stabilization of the Meisenheimer complex significantly lowers the activation energy for the reaction, making the displacement of chlorine a viable pathway.
Displacement of Bromine (-Br): The bromine atom at C3 is meta to the C4 nitro group. When a nucleophile attacks C3, the resulting negative charge in the intermediate cannot be delocalized onto the nitro group through resonance. The lack of this crucial stabilization makes the SNAr reaction at the C3 position much slower and less favorable than at C2.
Displacement of the Nitro Group (-NO₂): While less common than halogen displacement, the nitro group can also function as a leaving group in some SNAr reactions, particularly on highly electron-deficient rings. nih.govresearchgate.net However, halogens are generally better leaving groups in this context.
Therefore, the most probable nucleophilic substitution pathway for this compound involves the selective displacement of the chlorine atom at the C2 position.
| Potential Leaving Group | Position | Position Relative to -NO₂ | Activation for SNAr | Likelihood of Displacement |
|---|---|---|---|---|
| -Cl | C2 | Ortho | Strongly Activated | High |
| -Br | C3 | Meta | Not Activated by Resonance | Low |
| -NO₂ | C4 | - | (Is the activating group) | Very Low |
The migration of a nitro group on an aromatic ring is a known, albeit relatively uncommon, chemical transformation. rsc.org Such rearrangements can be catalyzed by transition metals or occur under thermal conditions. Research has shown that rhodium carboxylate complexes, for example, can catalyze the migration of electron-withdrawing groups, with the nitro group showing a particularly high migratory aptitude in certain systems. researchgate.net These reactions often proceed through complex mechanisms involving intermediates like nitrenes or through intramolecular cyclization and rearrangement pathways. While specific studies on this compound are not prevalent, the potential for such a phenomenon exists, especially under forcing conditions that could initiate intramolecular rearrangements.
Oxidative Transformation Pathways
Phenolic compounds are generally susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form phenoxy radicals, which can then lead to the formation of quinones or undergo polymerization to create complex, often tarry, materials. The presence of three electron-withdrawing groups on the this compound ring makes it more electron-deficient and thus somewhat more resistant to oxidation than phenol (B47542) itself.
However, strong oxidizing agents can still transform the molecule. A likely pathway would involve the oxidation of the hydroxyl group and potential dearomatization to form a substituted benzoquinone. For instance, oxidation could potentially lead to the formation of 3-bromo-2-chloro-1,4-benzoquinone, which would involve the displacement of the nitro group.
Biochemical degradation pathways for substituted nitrophenols often involve oxidative mechanisms. Studies on related compounds like 3-methyl-4-nitrophenol (B363926) have shown that microorganisms can utilize monooxygenase enzymes to hydroxylate the ring, eliminate the nitro group, and form a benzoquinone intermediate, which is then further metabolized. frontiersin.org This suggests that similar enzymatic or chemical oxidative pathways could lead to the degradation of this compound, proceeding through quinone-like intermediates before eventual ring cleavage.
Reductive Transformation Pathways
Reductive processes offer an alternative route for the transformation of this compound, often targeting the nitro group. These pathways can be mediated by microorganisms or electrochemical methods.
Microorganisms can degrade halogenated aromatic compounds through various metabolic pathways. nih.govnih.gov For nitrophenols, the initial step often involves the reduction of the nitro group to a hydroxylamino or amino group. The biodegradation of chloronitrophenols has been observed in several bacterial species. nih.gov For example, some bacteria can utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy, breaking it down into simpler, less toxic compounds. nih.govnih.gov
The degradation pathways can vary between different microorganisms. Some bacteria degrade 2-chloro-4-nitrophenol via the formation of chlorohydroquinone (B41787) and hydroquinone. nih.gov In other cases, reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, can be a key step. nih.gov Anaerobic conditions often favor reductive dechlorination. nih.gov The genes and enzymes responsible for these degradation pathways have been identified in several bacteria, making them potential candidates for bioremediation of contaminated sites. nih.gov The degradation of substituted phenols like 3-methyl-4-nitrophenol has been shown to proceed through intermediates such as methylhydroquinone. frontiersin.org
Electrochemical reduction provides a controlled method for the transformation of nitrophenols. This technique can be used to reduce the nitro group to an amino group, transforming 4-nitrophenol (B140041) into 4-aminophenol, for example. mdpi.com The effectiveness of the electrochemical reduction is highly dependent on the nature of the electrode material, with metals like gold and silver showing high electrocatalytic activity for 4-nitrophenol reduction. mdpi.com
The process is also influenced by experimental conditions such as pH, temperature, and the applied potential. mdpi.com Acidic media and higher temperatures can favor the clean reduction of 4-nitrophenol to 4-aminophenol, although competing reactions like hydrogen evolution can occur. mdpi.com The electrochemical reduction of bromo-substituted organic compounds has also been studied, often involving self-protonation mechanisms of the electrogenerated bases. rsc.org For nitrophenols, electrochemical methods like the electro-Fenton process can lead to complete mineralization through the generation of highly reactive hydroxyl radicals. acs.org
Influence of Reaction Conditions on Selectivity and Rate
The selectivity and rate of the transformation of this compound are critically influenced by various reaction conditions.
pH: The pH of the reaction medium is a crucial factor. In chemical oxidation by chlorination, pH dictates the species of both the phenolic compound (phenol vs. phenolate) and the chlorinating agent, which in turn affects the reaction rate and the distribution of chlorinated products. researchgate.netresearchgate.net For enzymatic reactions, pH affects the activity of the enzyme, with most enzymes having an optimal pH range for maximum activity. In electrochemical reduction, pH can influence the reaction pathway and the nature of the final products. mdpi.com
Temperature: Temperature generally affects the rate of chemical reactions, with higher temperatures leading to faster rates. mdpi.com However, for enzymatic reactions, there is an optimal temperature beyond which the enzyme can become denatured and lose its activity. mdpi.com In electrochemical processes, temperature can also influence the reaction kinetics and product distribution. mdpi.com
Reactant Concentration: The concentration of the reactants, including the substrate and any oxidizing or reducing agents, will directly impact the reaction rate. In enzymatic kinetics, the substrate concentration can affect the reaction rate up to a saturation point. For chemical oxidation, higher concentrations of the oxidizing agent can lead to faster degradation but may also result in the formation of unwanted byproducts. mdpi.com
Catalyst: The presence and nature of a catalyst are fundamental. In enzymatic oxidation, the specific type of peroxidase and its concentration will determine the reaction efficiency. nih.gov In photochemical oxidation, the type and loading of a photocatalyst (e.g., TiO₂) can significantly influence the degradation rate. aip.org For electrochemical reduction, the electrode material acts as the catalyst and is a key determinant of the reaction's success. mdpi.com
Interactive Data Tables
Table 1: Influence of pH on Chlorination of Phenols
| pH Condition | Dominant Products | Reference |
| Acidic | Monochlorophenols | researchgate.net |
| Neutral | Dichlorophenols, Trichlorophenols | researchgate.net |
| Alkaline | Dichlorophenols, Trichlorophenols | researchgate.net |
Table 2: Factors Affecting Transformation of Nitrophenols
| Factor | Effect on Rate/Selectivity | Process Type | Reference |
| pH | Affects species reactivity and product distribution | Chemical Oxidation | researchgate.net |
| Temperature | Increases reaction rate up to an optimum | Enzymatic Oxidation | mdpi.com |
| Catalyst | Determines efficiency and pathway | Electrochemical Reduction | mdpi.com |
| UV Light | Enhances degradation with an oxidant | Photochemical Oxidation | mdpi.com |
Derivation of Rate Laws and Mechanistic Models
The derivation of rate laws and the proposal of mechanistic models for the transformation of this compound are crucial for understanding its environmental fate and designing effective degradation strategies. Due to a lack of specific kinetic studies on this compound, the following discussion is based on established principles of chemical kinetics and mechanistic pathways of structurally similar halogenated and nitrophenolic compounds.
Theoretical Framework
The rate of a chemical reaction is described by a rate law, which is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For a generic reaction, the rate can be expressed as:
Rate = k[A]^m[B]^n
Where:
k is the rate constant.
[A] and [B] are the concentrations of the reactants.
m and n are the orders of the reaction with respect to each reactant.
Plausible Mechanistic Models for Transformation
The transformation of this compound can proceed through various pathways, including reduction of the nitro group, hydroxyl radical attack in advanced oxidation processes (AOPs), and nucleophilic substitution. Mechanistic models for these transformations often involve multiple steps, including the formation of intermediates.
One of the most studied models for the degradation of phenolic compounds in heterogeneous catalysis is the Langmuir-Hinshelwood (L-H) model . This model is particularly relevant for processes like photocatalytic degradation. The L-H model assumes that the reaction takes place on the surface of a catalyst and involves the adsorption of reactants onto the surface, a surface reaction, and the desorption of products.
The general expression for the rate (r) in a single-reactant system according to the L-H model is:
r = (k * K * C) / (1 + K * C)
Where:
k is the intrinsic reaction rate constant.
K is the adsorption equilibrium constant.
C is the concentration of the reactant.
For the degradation of halogenated nitrophenols, this model can be adapted to account for the competitive adsorption of different species and the role of oxidizing agents.
Derivation of Rate Laws from Proposed Mechanisms
Let's consider a plausible mechanism for the photocatalytic degradation of this compound (BCNP) on a catalyst surface, such as TiO2:
Adsorption: BCNP adsorbs onto the catalyst surface. BCNP + Surface ⇌ BCNP-Surface
Generation of Oxidizing Species: UV light generates electron-hole pairs, leading to the formation of hydroxyl radicals (•OH). H₂O + h⁺ → •OH + H⁺
Surface Reaction: The adsorbed BCNP reacts with the hydroxyl radicals. BCNP-Surface + •OH → Intermediate Products
Desorption: The products desorb from the surface. Intermediate Products → Products + Surface
If the surface reaction (step 3) is the rate-determining step, the rate law can be derived based on the Langmuir-Hinshelwood model. The rate of degradation would be proportional to the fraction of the surface covered by BCNP and the concentration of hydroxyl radicals.
Illustrative Kinetic Data from Analogous Compounds
To provide context for the potential reaction rates, the following table presents kinetic data for the degradation of related nitrophenolic compounds under various conditions.
| Compound | Reaction Conditions | Rate Constant (k) | Reaction Order | Source |
| 4-Nitrophenol | Fenton Process | 4.3×10⁻³ to 66.1×10⁻³ min⁻¹ | Pseudo-first-order | researchgate.net |
| 4-Chloro-2-nitrophenol | Hydrogenation with 1% Pt/C catalyst | - | First-order with respect to substrate, catalyst, and hydrogen pressure | researchgate.net |
| Substituted Phenols | Aqueous OH Oxidation | 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹ | Pseudo-first-order | mdpi.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This data indicates that the degradation of nitrophenols often follows pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of one reactant when others are in excess. The rate constants can vary significantly depending on the specific compound, the reaction conditions, and the catalytic system used.
Modeling Complex Reaction Systems
For more complex reaction systems, such as the simultaneous degradation of multiple pollutants, a modified Langmuir-Hinshelwood kinetic model can be developed to account for the competitive interaction between the compounds for the active sites on the catalyst. acs.org In such cases, the rate equation for one compound will include terms related to the concentration and adsorption constants of the competing compounds.
Computational modeling using Density Functional Theory (DFT) can also be employed to verify the reactivity order of reactive species with halogenated nitrophenols and to elucidate transformation pathways. nih.gov
Environmental Occurrence and Transformation Pathways
Formation Mechanisms in Environmental Systems
Halogenated nitrophenols are not typically from natural sources but are formed through atmospheric and aqueous chemical reactions involving anthropogenic precursor compounds.
The atmospheric formation of nitrophenols is a recognized secondary process involving the photooxidation of aromatic hydrocarbons like benzene (B151609) and phenol (B47542) in the presence of nitrogen oxides (NOx). sdu.edu.cncopernicus.org For a substituted compound such as 3-Bromo-2-chloro-4-nitrophenol, the atmospheric formation would necessitate a specific halogenated precursor. A plausible precursor would be 3-bromo-2-chlorophenol (B1276391), which could be introduced into the atmosphere from industrial processes.
The proposed atmospheric formation pathway would likely involve the following steps:
Oxidation of the Precursor: The aromatic precursor, 3-bromo-2-chlorophenol, would react with hydroxyl radicals (•OH) during the day or nitrate (B79036) radicals (NO3•) at night. This reaction abstracts a hydrogen atom from the hydroxyl group or adds to the aromatic ring.
Nitration: In the presence of high concentrations of NOx, the resulting phenoxy radical or hydroxycyclohexadienyl radical can react with nitrogen dioxide (NO2) to form this compound.
While direct observational evidence for this specific transformation is scarce, the general mechanism for the formation of various nitrophenols and nitrocresols in the atmosphere is well-established. sdu.edu.cnnoaa.gov The photolysis of nitrophenols themselves can be a source of nitrous acid (HONO), which in turn is a major precursor of OH radicals, further influencing atmospheric chemistry. noaa.govmdpi.com
Table 1: Proposed Atmospheric Precursors and Formation Reactions for Halogenated Nitrophenols
| Product Compound | Plausible Precursor(s) | Key Reactants | Reaction Type |
| This compound | 3-Bromo-2-chlorophenol | •OH, NO2 | Photooxidation / Nitration |
| 2,4-Dinitrophenol | 2-Nitrophenol, 4-Nitrophenol (B140041) | •OH, NO2, NO3• | Aqueous Phase Nitration nih.gov |
| Generic Nitrophenols | Benzene, Phenol, Toluene | •OH, NO3•, NOx | Gas & Aqueous Phase Nitration sdu.edu.cncopernicus.org |
The formation of halogenated organic compounds is a significant concern during the disinfection of drinking water, particularly when using chlorine-based oxidants in water containing natural organic matter and halides like bromide. researchgate.netnih.gov Phenolic compounds are known precursors to the formation of disinfection byproducts (DBPs). nih.gov
The formation of this compound in aqueous systems, such as during water treatment, can be hypothesized through the sequential halogenation and nitration of phenolic precursors, or the halogenation of a nitrophenol precursor.
Chlorination of Brominated Precursors: If a compound like 3-bromo-4-nitrophenol (B22720) is present in the source water, treatment with chlorine (hypochlorous acid, HOCl) could lead to electrophilic substitution on the aromatic ring, adding a chlorine atom to produce this compound.
Bromination of Chlorinated Precursors: Conversely, if 2-chloro-4-nitrophenol (B164951) is present in water containing bromide ions (Br-), the use of oxidants like chlorine or ozone can oxidize bromide to hypobromous acid (HOBr). researchgate.net HOBr is a powerful brominating agent that reacts rapidly with activated aromatic rings, such as those of phenols, potentially leading to the formation of the target compound. nih.gov Studies have shown that chlorination of 4-nitrophenol can produce 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. mdpi.com If bromide is present, mixed halogenated species are expected. The reaction of chlorine with brominated phenols has been shown to produce chlorinated and brominated ring cleavage products. nih.gov
The reactivity of bromine with phenolic compounds is typically much higher than that of chlorine, suggesting that even at low bromide concentrations, the formation of brominated byproducts can be significant. nih.gov
Biotransformation and Biodegradation Studies
Microbial catabolism is a critical pathway for the environmental degradation of persistent organic pollutants like halogenated nitrophenols. cas.cnnih.gov While specific studies on this compound are limited, extensive research on related compounds provides a strong basis for predicting its biodegradation pathways.
Bacteria have evolved diverse strategies to degrade halogenated aromatic compounds. nih.govnih.gov The degradation of a poly-substituted compound like this compound would likely proceed through a series of steps to remove the nitro and halogen substituents before cleaving the aromatic ring.
A proposed pathway, based on analogs, could involve:
Initial Attack: The degradation is often initiated by the removal of the nitro group. In many bacteria, a monooxygenase enzyme catalyzes the oxidative removal of the nitro group to form a halocatechol or halohydroquinone. cas.cnethz.chnih.gov For example, the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8 begins with sequential denitration and debromination to form 6-bromohydroxyquinol. cas.cn
Dehalogenation: The removal of chlorine and bromine atoms can occur through oxidative, hydrolytic, or reductive mechanisms.
Oxidative Dehalogenation: A monooxygenase can replace a halogen with a hydroxyl group. nih.gov
Reductive Dehalogenation: Under anaerobic conditions, the halogen is removed and replaced by a hydrogen atom, with the haloaromatic compound serving as an electron acceptor. nih.govnih.gov
Ring Cleavage: Once the inhibitory substituents are removed, the resulting dihydroxybenzene intermediate (e.g., a catechol, hydroquinone, or hydroxyquinol) undergoes ring cleavage by dioxygenase enzymes. nih.gov The resulting aliphatic acids are then funneled into central metabolic pathways.
Key intermediates in the degradation of related compounds include hydroquinone, p-nitrocatechol, and 1,2,4-benzenetriol. nih.govnih.gov Therefore, likely intermediates in the degradation of this compound would include 3-bromo-2-chlorohydroquinone and subsequently, chlorinated or brominated hydroxyquinols.
Table 2: Microbial Degradation of Structurally Related Halogenated Nitrophenols
| Microorganism | Degraded Compound | Key Intermediates | Degradation Pathway Steps | Reference |
| Cupriavidus sp. CNP-8 | 2,6-Dibromo-4-nitrophenol | 6-Bromohydroxyquinol | Sequential denitration and debromination, followed by ring cleavage. | cas.cn |
| Caldariomyces fumago | 2-Chloro-4-nitrophenol | Not specified | Cleavage of both nitro and halogen groups. | mdpi.com |
| Moraxella sp. | 4-Nitrophenol | Hydroquinone, 1,4-Benzoquinone, Maleylacetic acid | Oxidative removal of nitro group, formation of hydroquinone, ring cleavage. | nih.gov |
| Rhodococcus sp. 21391 | 4-Nitrophenol | p-Nitrocatechol, 1,2,4-Benzenetriol | Hydroxylation, denitration, ring cleavage. | nih.gov |
The biotransformation of halogenated nitrophenols is mediated by specific enzymes with often broad substrate specificities.
Monooxygenases: These are frequently the initiating enzymes in aerobic degradation pathways. Flavin-dependent monooxygenases are known to catalyze the oxidative dehalogenation and denitration of halogenated phenols. nih.gov For instance, the degradation of 2,6-DBNP involves a FADH2-dependent monooxygenase (HnpA) that catalyzes both denitration and debromination. cas.cn Similarly, a two-component p-nitrophenol monooxygenase from Rhodococcus sp. has shown activity on various halogenated phenols. nih.gov A monooxygenase is also implicated in the degradation of brominated flame retardants. mdpi.com
Dioxygenases: These enzymes are crucial for the aromatic ring-cleavage step. Halocatechols are cleaved by either intradiol (ortho-cleavage) or extradiol (meta-cleavage) dioxygenases. nih.gov For example, a 6-bromohydroxyquinol 1,2-dioxygenase (HnpC) is proposed to catalyze the ring cleavage of the intermediate formed during 2,6-DBNP degradation. cas.cn
Laccases: These fungal enzymes are oxidoreductases that can catalyze the oxidative coupling of phenolic compounds, which can lead to their transformation and detoxification. Laccases from fungi like Trametes villosa have been shown to transform various chlorinated phenols. nih.gov
Environmental Fate and Persistence Studies
The structure of this compound suggests a high degree of environmental persistence.
Effect of Halogenation: The presence of both bromine and chlorine atoms increases the molecule's hydrophobicity and recalcitrance compared to non-halogenated phenols. Generally, increasing the number of halogen substituents on an aromatic ring enhances its resistance to microbial attack. taylorfrancis.com
Effect of the Nitro Group: The electron-withdrawing nature of the nitro group also contributes to the molecule's stability and resistance to oxidative degradation, making it a persistent pollutant. semanticscholar.org
Combined Effects: The combination of two different halogens and a nitro group on the same aromatic ring likely results in a compound that is highly resistant to both microbial and abiotic degradation. It would be expected to persist in soil and sediment compartments, similar to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated compounds. mdpi.com Its fate will be governed by slow degradation processes and partitioning into organic matter in soil and sediments.
Degradation Kinetics in Different Environmental Compartments (Air, Water, Soil)
Limited specific research on the degradation kinetics of this compound in air, water, and soil necessitates a discussion based on analogous compounds. Halogenated nitrophenols are generally considered persistent organic pollutants due to the presence of electron-withdrawing nitro and halogen groups, which make the aromatic ring less susceptible to electrophilic attack by microbial enzymes.
Water: In aqueous environments, the degradation of halogenated nitrophenols can occur through both biotic and abiotic processes. Microbial degradation is a key process, with various bacterial and fungal strains showing the capability to break down these compounds. For instance, studies on 2-chloro-4-nitrophenol (2C4NP) have demonstrated its degradation by several microorganisms, including Arthrobacter sp. and Rhodococcus imtechensis researchgate.net. The degradation often proceeds aerobically and can be initiated by monooxygenase or dioxygenase enzymes that remove the nitro group or hydroxylate the aromatic ring nih.gov. The degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8 has been shown to follow Haldane inhibition kinetics, indicating that high concentrations of the compound can inhibit the degrading microorganisms cas.cn. Photodegradation can also be a significant removal pathway in sunlit surface waters, where UV radiation can lead to the transformation of these compounds mdpi.com.
Soil: In the soil compartment, microbial degradation is the primary pathway for the removal of halogenated nitrophenols. The rate of degradation is highly dependent on the soil type, organic matter content, pH, and the composition of the microbial community researchgate.net. The presence of other contaminants can also influence the degradation kinetics. Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, has been explored for the remediation of soils contaminated with nitrophenols cas.cn.
Air: The atmospheric fate of semi-volatile organic compounds like this compound is governed by processes such as photolysis and reaction with atmospheric oxidants like hydroxyl radicals. However, specific kinetic data for the atmospheric degradation of this compound are scarce.
The following table summarizes the degradation of a related compound, 2-chloro-4-nitrophenol, by different microbial strains, which can serve as an indicator for the potential microbial degradation of this compound.
| Microorganism | Compound Degraded | Concentration | Time for Complete Degradation | Reference |
| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | 0.4 mM | 96 hours | mdpi.com |
| Exiguobacterium sp. strain MW-1 | 2-chloro-4-nitrophenol | 0.6 mM | Not specified | mdpi.com |
| Caldariomyces fumago | 2-chloro-4-nitrophenol | 1 mM | 96 hours (80% degradation) | mdpi.com |
Factors Affecting Degradation (e.g., pH, Co-substrates, Light, Microbial Activity)
Several environmental factors can significantly influence the rate and extent of this compound degradation.
pH: The pH of the environment plays a crucial role in both the chemical and biological degradation of nitrophenols. For instance, the photocatalytic degradation of 4-nitrophenol has been shown to increase with an increase in pH from 1 to 11 researchgate.net. In microbial degradation, the optimal pH for the degrading enzymes is a critical factor. Studies on the degradation of p-nitrophenol have shown improved degradation in alkaline conditions (pH 7.5–10.0) oup.com. The ozonolysis rate of p-nitrophenol also shows a positive correlation with pH nih.gov.
Co-substrates: The presence of other organic compounds that can serve as a primary source of carbon and energy (co-substrates) can enhance the microbial degradation of recalcitrant compounds like halogenated nitrophenols. This phenomenon, known as co-metabolism, can stimulate the growth of microbial populations and the production of enzymes capable of degrading the target pollutant. For example, the presence of glucose as a co-substrate has been shown to facilitate the anaerobic biodegradation of nitrophenols researchgate.net.
Light: Photodegradation is an important abiotic degradation pathway for nitrophenols, particularly in aqueous environments. The absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, including oxidation and ring cleavage researchgate.netcnr.it. The rate of photodegradation is influenced by the intensity and wavelength of light, as well as the presence of photosensitizers in the water. For 4-nitrophenol, UV irradiation in the presence of an oxidizing agent like hypochlorous acid (HOCl) significantly enhances its degradation compared to UV irradiation or chlorination alone mdpi.com.
Microbial Activity: The presence of a competent and active microbial community is paramount for the biodegradation of this compound. The degradation efficiency depends on the specific enzymatic machinery of the microorganisms nih.gov. The adaptation of microbial populations to the presence of the contaminant can lead to enhanced degradation over time nih.gov. The degradation of halogenated nitrophenols has been observed in a variety of bacteria and fungi, highlighting the diversity of microbial catabolic capabilities mdpi.com.
The table below summarizes the influence of various factors on the degradation of nitrophenols, based on studies of related compounds.
| Factor | Effect on Degradation | Compound Studied | Reference |
| pH | Increased degradation with increasing pH in photocatalysis and ozonolysis. Optimal degradation at alkaline pH for some microbes. | 4-nitrophenol | researchgate.netoup.comnih.gov |
| Co-substrates | Presence of glucose enhanced anaerobic biodegradation. | Nitrophenols | researchgate.net |
| Light | UV light, especially in the presence of an oxidant, significantly enhances degradation. | 4-nitrophenol | mdpi.com |
| Microbial Strain | Different microbial strains exhibit varying efficiencies and pathways for degradation. | Halogenated nitrophenols | mdpi.com |
Advanced Applications and Derivatization in Chemical Synthesis
Utilization as Key Synthetic Intermediates in Organic Synthesis
The value of 3-Bromo-2-chloro-4-nitrophenol as a synthetic intermediate lies in the diverse reactivity of its functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects of the nitro, chloro, and bromo groups. This electronic nature, combined with the presence of multiple reaction sites, allows it to serve as a versatile precursor for more complex molecules.
Key transformations include:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 4-amino-3-bromo-2-chlorophenol (B13451335), a trifunctional molecule. The resulting amino group can undergo a host of subsequent reactions, including diazotization, acylation, and alkylation, opening pathways to a wide array of derivatives.
Nucleophilic Aromatic Substitution: While halogens on an aromatic ring are typically unreactive towards nucleophiles, the presence of a strongly electron-withdrawing nitro group, particularly in the para position, can activate the ring for nucleophilic aromatic substitution (SNAr). This could potentially allow for the selective replacement of the bromo or chloro substituents by strong nucleophiles under specific conditions.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This allows for O-alkylation to form ethers or O-acylation to form esters, providing a handle for modifying the molecule's solubility, reactivity, or for use as a protecting group during other synthetic steps.
The strategic manipulation of these functional groups makes this compound a valuable starting material for constructing polyfunctional aromatic systems. Bromo-organic compounds, in general, are pivotal in organic synthesis for transformations such as bromination, oxidation, cyclization, and substitution reactions datapdf.com.
Building Blocks for Advanced Materials and Chemical Products
The structural framework of this compound is analogous to precursors used in the synthesis of various industrial and specialty chemicals.
Dyes: Aromatic nitro compounds and their derivatives are fundamental building blocks for synthetic dyes. Following the reduction of the nitro group to an amine, the resulting 4-amino-3-bromo-2-chlorophenol can be converted into a diazonium salt. This salt can then be reacted with a suitable coupling component (e.g., another phenol (B47542) or an aniline (B41778) derivative) to form highly colored azo dyes. The presence of halogen atoms on the dye's structure can enhance properties such as lightfastness and thermal stability. The synthesis of novel bromo-containing cellulosic dyes for fabrics has demonstrated the utility of such precursors nih.govresearchgate.net.
Polymers: Phenolic compounds are precursors to phenolic resins (e.g., Bakelite) through reaction with aldehydes like formaldehyde. While the steric hindrance from the ortho-chloro group and the electronic effects of the substituents in this compound might influence polymerization, it could potentially be incorporated into specialized polymers. Halogenated phenols, such as pentabromophenol, are used as flame retardants, suggesting that polymers derived from this compound could exhibit enhanced fire-resistant properties nih.gov.
Explosives: Many nitrated aromatic compounds are known for their energetic properties. While this compound itself is not a primary explosive, its high degree of substitution with heavy atoms (Br, Cl) and a nitro group suggests its potential as an intermediate for energetic materials or as a density-increasing additive.
Exploration of Derivatization for Novel Chemical Entities
Derivatization of this compound allows for the systematic modification of its structure to generate novel molecules with potentially unique chemical or biological properties. The multifunctionality of the molecule provides several avenues for such exploration. The von Braun reaction, for instance, can transform tertiary amines into N-alkyl cyanamides, which serve as versatile building blocks for nitrogen-containing heterocycles researchgate.net. This highlights how functional group transformations can create valuable new intermediates.
The table below outlines plausible derivatization reactions that could be performed on this compound to generate new chemical entities.
| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Product Class |
| Nitro Reduction | Sn/HCl or H₂/Pd-C | Nitro (-NO₂) | Aminophenol |
| O-Alkylation (Williamson Ether Synthesis) | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Hydroxyl (-OH) | Alkyl Phenyl Ether |
| O-Acylation | Acyl Chloride (RCOCl), Pyridine | Hydroxyl (-OH) | Phenyl Ester |
| Diazotization & Azo Coupling | 1. NaNO₂, HCl2. Coupling Agent | Amine (-NH₂) (after reduction) | Azo Compound (Dye) |
| Cross-Coupling (e.g., Suzuki) | R-B(OH)₂, Pd catalyst, Base | Bromo (-Br) or Chloro (-Cl) | Biaryl Compound |
These derivatization reactions enable the synthesis of a wide range of structures, from simple ethers and esters to complex biaryls and azo dyes, each with distinct properties and potential applications.
Role as Catalytic Agents or Petrochemical Additives
There is no direct evidence in the scientific literature to suggest that this compound is used as a catalytic agent. The reduction of nitrophenols is often studied as a model reaction to test the efficacy of metallic nanoparticle catalysts, such as those made of gold or palladium, rather than the nitrophenol acting as the catalyst itself nih.govespublisher.comzendy.iomdpi.com.
However, the potential for phenolic compounds to be used as additives in petrochemicals is well-established.
Petrochemical Additives: Phenols, particularly sterically hindered phenols, are widely used as antioxidants in fuels and lubricating oils to prevent oxidative degradation yu.edu.jo. They function by scavenging free radicals. The substitution pattern of this compound could potentially impart such antioxidant properties. Furthermore, some phenolic compounds have been investigated as anti-knock additives in gasoline researchgate.net.
Catalyst Precursors: While not a catalyst itself, the molecule could serve as a precursor for the synthesis of ligands used in catalysis. For example, the phenolic hydroxyl and the amino group (after reduction) could be used as anchoring points to build a more complex ligand structure capable of chelating to a metal center.
The use of phenol in the petroleum industry for extracting lube oil from residual oil highlights the broader utility of this class of compounds in petrochemical processes researchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-2-chloro-4-nitrophenol, and how can regioselectivity be ensured?
- Methodology :
- Nitration followed by halogenation : Start with 2-chlorophenol. Introduce a nitro group at the para position (4-nitrophenol) using nitric acid/sulfuric acid under controlled temperature (0–5°C) to minimize byproducts. Brominate the meta position (3-bromo) via electrophilic substitution using Br₂ in acetic acid, leveraging the directing effects of the nitro (-NO₂) and chloro (-Cl) groups .
- Validation : Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 7:3) and confirm regiochemistry via ¹H NMR (downfield shifts for aromatic protons adjacent to electron-withdrawing groups) .
Q. How can impurities in synthesized this compound be identified and removed?
- Methodology :
- Recrystallization : Use ethanol/water (3:1) at 60°C to exploit solubility differences; impurities like dihalogenated byproducts (e.g., 2,3-dibromo derivatives) remain in the mother liquor due to lower polarity.
- HPLC-PDA : Analyze purity using a C18 column (acetonitrile/0.1% formic acid gradient). Compare retention times with standards from certified suppliers (e.g., Thermo Scientific) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹³C NMR : Confirm substitution pattern via distinct peaks for carbons adjacent to Br (δ ~110–120 ppm), Cl (δ ~125–135 ppm), and NO₂ (δ ~145–155 ppm).
- FT-IR : Validate functional groups (O-H stretch ~3300 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]⁺ at m/z 265.917 (calculated for C₆H₃BrClNO₃) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (-Br, -Cl, -NO₂) influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density. The nitro group reduces electron density at the ortho/para positions, making the meta position (C3) more reactive toward nucleophilic aromatic substitution .
- Experimental validation : Perform Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Analyze coupling efficiency via GC-MS .
Q. What are the challenges in resolving conflicting solubility data reported in literature?
- Methodology :
- Solvent screening : Test solubility in DMSO, DMF, and THF at 25°C using UV-Vis (λ_max ~270 nm). Discrepancies often arise from residual solvents (e.g., ethanol) in commercial samples, which alter solubility profiles .
- Thermogravimetric analysis (TGA) : Measure mass loss upon heating to 150°C to detect volatile impurities affecting solubility .
Q. How can computational modeling predict the compound’s environmental persistence and toxicity?
- Methodology :
- QSAR models : Use EPI Suite to estimate biodegradation (BIOWIN < 2.0 indicates persistence). The nitro group and halogens enhance stability, predicting moderate environmental persistence .
- Ecotoxicity assays : Test acute toxicity in Daphnia magna (48-h LC₅₀) and correlate with logP (calculated ~2.5) to assess bioaccumulation potential .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
